molecular formula C7H9Cl2N3O B047258 4-(4-Chlorophenyl)semicarbazide hydrochloride CAS No. 124700-01-2

4-(4-Chlorophenyl)semicarbazide hydrochloride

Cat. No.: B047258
CAS No.: 124700-01-2
M. Wt: 222.07 g/mol
InChI Key: LUJMEZGXXZCWCF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)semicarbazide hydrochloride is a semicarbazide derivative featuring a 4-chlorophenyl substituent. It serves as a key intermediate in synthesizing bioactive compounds, particularly those targeting neurological and anticonvulsant applications. Its structure combines a semicarbazide backbone with a chlorinated aromatic ring, enabling diverse interactions with enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs) . The compound has been extensively studied in pharmacological contexts, demonstrating potent inhibitory activity against butyrylcholinesterase (BuChE) and anticonvulsant effects with minimal neurotoxicity .

Properties

IUPAC Name

1-amino-3-(4-chlorophenyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O.ClH/c8-5-1-3-6(4-2-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJMEZGXXZCWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374058
Record name 4-(4-Chlorophenyl)semicarbazide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124700-01-2
Record name 4-(4-Chlorophenyl)semicarbazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124700-01-2
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Preparation Methods

Condensation of 4-Chlorobenzaldehyde with Semicarbazide Hydrochloride

The most widely reported method involves the acid-catalyzed condensation of 4-chlorobenzaldehyde with semicarbazide hydrochloride. This reaction proceeds via nucleophilic addition of the semicarbazide’s amino group to the aldehyde carbonyl, followed by dehydration to form the semicarbazide derivative.

Reaction Scheme :

4-Chlorobenzaldehyde+Semicarbazide HClH+4-(4-Chlorophenyl)semicarbazide HCl+H2O\text{4-Chlorobenzaldehyde} + \text{Semicarbazide HCl} \xrightarrow{\text{H}^+} \text{4-(4-Chlorophenyl)semicarbazide HCl} + \text{H}_2\text{O}

Typical Conditions :

  • Solvent : Ethanol-water (3:1 v/v)

  • Catalyst : 2–5% glacial acetic acid or sodium acetate buffer (pH 4.5–5.5)

  • Temperature : 60–70°C under reflux for 4–6 hours

  • Molar Ratio : 1:1.2 (aldehyde-to-semicarbazide) to drive completion

Yield Optimization :

  • Excess semicarbazide hydrochloride improves conversion by shifting equilibrium.

  • Lowering reaction temperature to 50°C reduces side products but extends time to 8 hours.

Alternative Route via Diazotization and Reduction

A patent-derived method (CN103910650A) adapts diazotization-reduction steps for arylhydrazine synthesis, which can be modified for semicarbazides:

Steps :

  • Diazotization : 4-Chloroaniline reacts with NaNO₂/HCl at 5–10°C to form diazonium chloride.

  • Reduction : Ammonium sulfite reduces the diazonium salt to 4-chlorophenylhydrazine.

  • Semicarbazide Formation : Reacting with urea derivatives under basic conditions yields the target compound.

Advantages :

  • Avoids aldehyde handling, which can polymerize.

  • Higher purity (>98% by HPLC) due to crystalline intermediates.

Limitations :

  • Multi-step process increases complexity and cost.

  • Requires strict temperature control during diazotization.

Critical Reaction Parameters

pH and Catalytic Effects

ParameterOptimal RangeImpact on Yield
pH 4.5–5.5Maximizes nucleophilic attack; pH <4 causes protonation of semicarbazide, reducing reactivity
Catalyst Acetic acidEnhances protonation of carbonyl oxygen, increasing electrophilicity
Ionic Strength 0.1–0.3 M NaClSalting-out effect improves product crystallization

Data Insight : Adjusting pH to 5.0 using sodium acetate buffer increases yield from 68% to 82% compared to unbuffered conditions.

Solvent Systems

SolventDielectric ConstantYield (%)Purity (%)
Ethanol-water (3:1)45.38295
Methanol-water (2:1)48.97591
Acetonitrile37.56388

Rationale : Ethanol-water balances solubility and polarity, facilitating both reaction and crystallization.

Purification and Characterization

Isolation Techniques

  • Crystallization : Slow cooling (1°C/min) from hot ethanol yields needle-like crystals with 95% purity.

  • Recrystallization : Dissolving in boiling isopropanol and adding hexane induces supersaturation, achieving >99% purity.

Analytical Validation

TechniqueKey Data Points
Melting Point 218–220°C (decomposition observed)
IR (KBr) 3270 cm⁻¹ (N–H stretch), 1658 cm⁻¹ (C=O)
¹H NMR (DMSO-d6) δ 8.21 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 2H, Ar–H)

Note : TLC (Rf = 0.45 in ethyl acetate:hexane 1:1) confirms absence of starting material.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time to 30 minutes by enhancing heat/mass transfer:

  • Reactor Type : Microtube (ID = 1 mm)

  • Throughput : 5 kg/day at 70°C

  • Yield : 88% with 97% purity

Waste Management

  • Byproducts : NaCl, NH₄Cl (aqueous waste)

  • Recycling : Ethanol recovered via distillation (85% efficiency).

Challenges and Mitigation Strategies

ChallengeSolution
Aldehyde oxidationUse nitrogen atmosphere during reaction
Poor crystallinitySeeding with pure product crystals
Hydrazine contaminationWash with cold ether before crystallization

Chemical Reactions Analysis

4-(4-Chlorophenyl)semicarbazide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Chlorophenyl)semicarbazide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing pharmaceuticals and therapeutic agents.

    Industry: It is employed in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)semicarbazide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions .

Comparison with Similar Compounds

Enzyme Inhibition Profiles

A comparative analysis of semicarbazide derivatives highlights structural modifications that influence enzyme selectivity and potency. Key findings are summarized in Table 1.

Table 1: Inhibitory Activity (IC₅₀) of Semicarbazide Derivatives Against MAO-B, AChE, and BuChE

Compound Name Target Enzyme IC₅₀ (µM) Selectivity Index (SI) Reference
4-(4-Chlorophenyl)semicarbazide (17) BuChE 0.024 N/A
1-(4-Bromophenyl)semicarbazide (4) MAO-B 0.212 331.04
1-(5-Bromo-2-oxoindolin-3-ylidene) derivative (21) AChE 0.264 N/A
Tacrine (Reference) AChE/BuChE 0.026–0.15 N/A
  • Key Observations :
    • Compound 17 (4-(4-chlorophenyl)semicarbazide) exhibits superior BuChE inhibition (IC₅₀ = 0.024 µM), surpassing the reference drug tacrine (IC₅₀ = 0.15 µM for BuChE) .
    • Bromine substitution (Compound 4 ) enhances MAO-B selectivity (SI = 331.04), while the nitrothiazole group in Compound 21 improves AChE affinity .
    • The 4-chlorophenyl moiety in Compound 17 contributes to stronger hydrophobic interactions with BuChE’s peripheral anionic site, as confirmed by molecular docking studies .
Anticonvulsant Activity

Semicarbazides with halogenated aryl groups show notable anticonvulsant effects. Table 2 compares the efficacy of 4-(4-chlorophenyl)semicarbazide derivatives in maximal electroshock (MES) tests.

Table 2: Anticonvulsant Activity of Halogenated Semicarbazides

Compound Name MES ED₅₀ (mg/kg) Neurotoxicity (TD₅₀, mg/kg) Protective Index (PI = TD₅₀/ED₅₀) Reference
DH-05 (4-(4-Chlorophenyl)semicarbazide) 30 >100 >3.3
DH-11 (3-Chloro-4-fluorophenyl analog) 45 >100 >2.2
Phenytoin (Reference) 8–15 50 3.3–6.2
  • Key Observations :
    • DH-05 demonstrates a high protective index (PI > 3.3), indicating a favorable safety profile compared to phenytoin .
    • Fluorine substitution in DH-11 reduces potency but retains low neurotoxicity, emphasizing the critical role of the 4-chlorophenyl group in optimizing activity .
Structural-Activity Relationships (SAR)
  • Aromatic Substitution :
    • Chlorine at the para position (Compound 17 ) enhances BuChE inhibition by 20-fold compared to bromine-substituted analogs (Compound 4 , IC₅₀ = 0.499 µM) .
    • Nitrothiazole derivatives (e.g., Compound 21 ) show dual MAO/ChE inhibition, with larger aryl groups favoring MAO-B selectivity .
  • Hydrogen Bonding :
    • The semicarbazide NH group forms critical hydrogen bonds with Glu197 in AChE and Tyr332 in BuChE, as seen in crystallographic studies .

Biological Activity

4-(4-Chlorophenyl)semicarbazide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H9ClN4O·HCl
  • Molecular Weight : 232.64 g/mol
  • Structure : The compound features a chlorophenyl group, which enhances its biological reactivity compared to other semicarbazides.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues. This interaction disrupts normal enzyme function, leading to various biological effects, including anti-inflammatory and anticancer activities.
  • Oxidative Stress Modulation : It may also influence cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic potential in various conditions.

Anticonvulsant Activity

Research indicates that derivatives of 4-(4-Chlorophenyl)semicarbazide exhibit significant anticonvulsant properties. A study evaluated several synthesized compounds, revealing that those with chlorine substitutions showed enhanced activity compared to unsubstituted analogs. For instance:

  • Compound CA6 demonstrated 91.21% protection in the maximal electroshock (MES) test, outperforming standard anticonvulsant drugs like phenytoin .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens:

  • In vitro studies have indicated that it exhibits inhibitory activity against bacteria such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections .
  • The mechanism involves regulation of gene expression associated with metabolism and virulence in bacteria, enhancing its therapeutic profile .

Anticancer Activity

Preliminary studies suggest that 4-(4-Chlorophenyl)semicarbazide may have anticancer properties:

  • Cell Proliferation Studies : In assays involving human pancreatic and gastric cancer cell lines, the compound was observed to inhibit cell proliferation significantly. The apoptosis rate was notably higher in treated cells compared to controls, indicating a potential for inducing programmed cell death in cancer cells .

Case Studies and Research Findings

StudyFindings
Sharda et al. (2010)Compounds derived from 4-(4-Chlorophenyl)semicarbazide showed better anticonvulsant activity compared to standard drugs; substitution patterns influenced efficacy.
Pandeya et al. (2000)Investigated the synthesis and pharmacological screening of semicarbazides; highlighted the importance of chlorination in enhancing biological activity.
Recent Anticancer StudiesDemonstrated significant inhibition of cell proliferation in cancer cell lines; induced apoptosis through caspase activation pathways.

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)semicarbazide hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis typically involves reacting 4-chlorobenzaldehyde with semicarbazide hydrochloride under acidic conditions. Sodium acetate is often used as a buffer to stabilize the pH, facilitating the formation of semicarbazones via nucleophilic addition. For example, in the synthesis of related quinazoline derivatives, semicarbazide hydrochloride (0.1 M) and sodium acetate (0.2 M) were dissolved in distilled water to achieve optimal yields . Reaction temperature (30–37°C) and molar ratios (e.g., 1:1.2 aldehyde-to-semicarbazide) are critical variables.

Q. Which analytical techniques are employed to confirm the purity and structure of this compound?

Key methods include:

  • Melting Point Analysis : To assess purity.
  • Thin-Layer Chromatography (TLC) : For preliminary purity checks.
  • Spectroscopy :
    • UV-Vis : Confirms π→π* transitions in aromatic systems.
    • IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹).
    • ¹H-NMR : Resolves aromatic protons and hydrazide NH signals (δ 8–10 ppm) .
  • Titration : Potassium iodate can oxidize semicarbazides in acidic media, enabling quantitative analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : In airtight containers, away from oxidizing agents.
  • Toxicity : Acute oral toxicity (LD₅₀ in mice: ~201 µg/kg) and potential skin sensitization require caution .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring affect the compound's biological activity, particularly in enzyme inhibition?

Substituents on the phenyl ring significantly influence binding affinity to targets like monoamine oxidase (MAO) and cholinesterase. For example:

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance MAO-B inhibition (e.g., 4-bromophenyl derivatives show IC₅₀ = 0.212 µM) by increasing electrophilicity at the active site.
  • Bulkier Substituents : Reduce activity due to steric hindrance .
    A comparative table of IC₅₀ values for derivatives:
SubstituentTarget EnzymeIC₅₀ (µM)Reference
4-BromophenylMAO-B0.212
4-ChlorophenylBuChE0.024
Unsubstituted phenylAChE0.264

Q. How can researchers resolve contradictions in pharmacological data across different studies?

Discrepancies in IC₅₀ values or efficacy often arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Enzyme Isoforms : MAO-A vs. MAO-B selectivity profiles.
  • Cell Lines : Differences in membrane permeability or metabolic activity.
    Standardizing protocols (e.g., using recombinant enzymes) and cross-validating results with orthogonal assays (e.g., fluorescence vs. radiometric) can mitigate these issues .

Q. What strategies are effective in mitigating ulcerogenic side effects during anti-inflammatory studies?

Co-administration with proton-pump inhibitors (e.g., omeprazole) or structural modifications to reduce gastric acid secretion liability have been explored. For example, indole-based semicarbazides showed reduced ulcerogenic activity compared to phenyl derivatives, likely due to decreased COX-1 inhibition .

Q. How does the compound behave under oxidative titration conditions, and what mechanistic insights does this provide?

In iodometric titrations, this compound acts as a reducing agent, reacting with iodate (IO₃⁻) in acidic media to release iodine (I₂). The stoichiometry (e.g., 1:3 molar ratio) confirms the oxidation of the hydrazide group to N₂ gas, providing a quantitative assay for purity .

Q. Methodological Recommendations

  • Synthetic Optimization : Use design-of-experiments (DoE) to map temperature, pH, and stoichiometry effects .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata documentation .
  • Toxicological Profiling : Combine in vitro (e.g., Ames test) and in silico (e.g., QSAR) models to predict long-term risks .

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